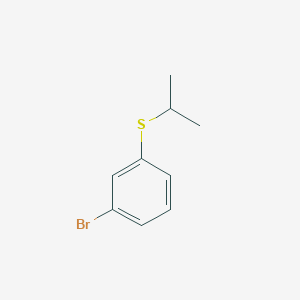

1-Bromo-3-(isopropylsulfanyl)benzene

Übersicht

Beschreibung

“1-Bromo-3-(isopropylsulfanyl)benzene” is a chemical compound with the molecular formula C9H11BrS . It is a derivative of benzene, which is a type of aromatic hydrocarbon .

Molecular Structure Analysis

The molecular structure of “1-Bromo-3-(isopropylsulfanyl)benzene” consists of a benzene ring with a bromine atom and an isopropylsulfanyl group attached to it . The exact positions of these groups on the benzene ring would depend on the specific synthesis process used.Chemical Reactions Analysis

As a benzene derivative, “1-Bromo-3-(isopropylsulfanyl)benzene” could potentially undergo various types of chemical reactions. These might include electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with an electrophile .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

1-Bromo-3-(isopropylsulfanyl)benzene and its derivatives have been studied for their crystal structures. These studies focus on the arrangement of molecules in the crystal lattice, detailing interactions such as hydrogen bonding and π–π interactions. Such research provides insights into the molecular geometry and potential reactivity of the compound (Stein, Hoffmann, & Fröba, 2015).

Molecular Dynamics and NMR Studies

These compounds are also subjects in the study of molecular dynamics, particularly observed through nuclear magnetic resonance (NMR) spectroscopy. This involves observing the behavior of these molecules under varying temperature conditions to understand their stability and structural changes (Steele, Micha‐Screttas, & Screttas, 2004).

Interactions and Packing Motifs

Research has delved into the understanding of molecular interactions within crystals of bromo-substituted benzenes. These studies highlight the importance of certain molecular interactions, like Br⋯Br, in determining the packing motifs of these compounds, which can be crucial for their reactivity and use in further chemical synthesis (Jones, Kuś, & Dix, 2012).

Synthetic Chemistry

In synthetic chemistry, 1-Bromo-3-(isopropylsulfanyl)benzene is used as a precursor or intermediate in the synthesis of more complex molecules. Its reactivity and structural properties are harnessed to create new compounds with potentially valuable properties (Patil et al., 2012).

Material Science and Nanotechnology

Some derivatives of 1-Bromo-3-(isopropylsulfanyl)benzene are being explored in the field of material science, particularly for the synthesis of nanomaterials like graphene nanoribbons. Such materials have a broad spectrum of potential applications, ranging from electronics to photonics (Patil et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-bromo-3-propan-2-ylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrS/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHILWWDNMZPFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(isopropylsulfanyl)benzene | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine dihydrochloride](/img/structure/B2639436.png)

![1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2639442.png)

![3-(Dimethylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B2639443.png)

![4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2639447.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2639448.png)

![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime](/img/structure/B2639449.png)

![4-Cyano-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2639450.png)